Chemical structure and stereochemistry of (3S,6R)-6-methylpiperidin-3-ol hydrochloride
Chemical structure and stereochemistry of (3S,6R)-6-methylpiperidin-3-ol hydrochloride
An In-depth Technical Guide to (3S,6R)-6-methylpiperidin-3-ol Hydrochloride
Introduction: The Significance of Stereochemistry in Piperidine Scaffolds
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents, which is critical for selective interaction with biological targets like enzymes and receptors.[1][2] When chirality is introduced, as in (3S,6R)-6-methylpiperidin-3-ol, the molecule's pharmacological profile can be dramatically altered. Enantiomers of a chiral drug can exhibit different efficacy, potency, and even toxicity.[3] Therefore, the rigorous control and validation of stereochemistry are not merely academic exercises but cornerstones of modern drug development.
This guide provides a comprehensive technical overview of (3S,6R)-6-methylpiperidin-3-ol hydrochloride, a chiral building block with significant potential in pharmaceutical synthesis. We will delve into its specific stereochemical configuration, outline a robust analytical workflow for its characterization, and provide field-proven insights into the causality behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.
Chemical Structure and Physicochemical Properties
(3S,6R)-6-methylpiperidin-3-ol hydrochloride is a disubstituted piperidine derivative. The core structure features two stereocenters at the C3 and C6 positions. The "(3S,6R)" designation defines the absolute configuration at these centers, dictating a specific spatial arrangement of the hydroxyl and methyl groups relative to the piperidine ring.
The hydrochloride salt form is typically employed to improve the compound's crystallinity, stability, and aqueous solubility, which are advantageous properties for handling, formulation, and biological testing.
Structural Representation and Stereochemistry
The defining feature of this molecule is the cis relative stereochemistry between the C3 hydroxyl group and the C6 methyl group. Both substituents are positioned on the same face of the piperidine ring. The absolute configuration is (3S, 6R).
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Caption: 2D structure of (3S,6R)-6-methylpiperidin-3-ol hydrochloride.
Physicochemical Data Summary
The following table summarizes key computed and reported properties for the hydrochloride salt of the molecule.
| Property | Value | Source |
| CAS Number | 40336-05-8 | [4] |
| Molecular Formula | C₆H₁₄ClNO | [4][5] |
| Molecular Weight | 151.63 g/mol | [4][5] |
| SMILES | O[C@@H]1CNCC1.[H]Cl | [4] |
| InChI Key | UAZCJMVDJHUBIA-WDSKDSINSA-N (for free base) | [6] |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | [5] |
| Predicted LogP | 1.1771 | [5] |
Synthesis and Purification Strategy
A robust synthetic strategy for a chiral molecule like (3S,6R)-6-methylpiperidin-3-ol must not only form the piperidine ring but also rigorously control the stereochemistry at two separate centers. While multiple synthetic routes can be envisioned, a common and effective approach involves the stereoselective reduction of a corresponding ketone precursor, derived from a chiral starting material.
Expertise & Causality: The choice of a stereoselective reduction is critical. Using a non-selective reducing agent would result in a mixture of diastereomers, which can be challenging and costly to separate. A directed reduction, guided by existing stereocenters or chiral catalysts, provides an efficient pathway to the desired diastereomer, significantly improving process yield and purity.
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Caption: General synthetic and purification workflow.
Experimental Protocol: Diastereoselective Reduction
This protocol describes a representative step for the reduction of a ketone precursor.
Trustworthiness: This protocol is designed to be self-validating. The in-process checks (TLC) and final characterization (NMR, HPLC) will confirm the reaction's completion and the product's identity and purity.
-
Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The system is flame-dried and purged with dry nitrogen to ensure anhydrous conditions.
-
Reagent Charging: The ketone precursor, (6R)-6-methylpiperidin-3-one (1.0 eq), is dissolved in anhydrous methanol (10 mL per gram of ketone).
-
Cooling: The solution is cooled to 0 °C using an ice-water bath. This is a critical step to control the reaction's exothermicity and improve diastereoselectivity.
-
Reducing Agent Addition: Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition prevents uncontrolled hydrogen evolution and maintains selectivity.
-
Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a 10:1 Dichloromethane:Methanol mobile phase until the starting ketone spot is no longer visible (typically 2-4 hours).
-
Quenching: The reaction is cautiously quenched by the slow, dropwise addition of acetone (2.0 eq) to consume excess NaBH₄, followed by 1M aqueous HCl to adjust the pH to ~7.
-
Work-up and Extraction: The methanol is removed under reduced pressure. The resulting aqueous residue is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude free base.[7]
-
Salt Formation: The crude oil is dissolved in anhydrous isopropanol, and a solution of anhydrous HCl in diethyl ether is added dropwise until precipitation is complete and the pH is acidic. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (3S,6R)-6-methylpiperidin-3-ol hydrochloride as a white to off-white solid.
Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the chemical structure, purity, and, most importantly, the stereochemical integrity of the final product.
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Caption: A comprehensive analytical validation workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for unambiguous structure elucidation.[8] For (3S,6R)-6-methylpiperidin-3-ol HCl, both ¹H and ¹³C NMR are essential.
Expertise & Causality: In the ¹H NMR spectrum, the coupling constants (J-values) between protons on the piperidine ring provide crucial information about their dihedral angles and, consequently, the ring's conformation and the relative stereochemistry of the substituents. For example, a large coupling constant (8-12 Hz) between two vicinal axial protons confirms their trans-diaxial relationship.
Expected ¹H NMR (400 MHz, D₂O) Chemical Shifts:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 (CH-CH₃) | ~3.4 - 3.5 | m | - |
| H3 (CH-OH) | ~4.0 - 4.2 | m | - |
| H2, H5 (CH₂) | ~1.6 - 2.2 | m | - |
| H4 (CH₂) | ~1.4 - 1.8 | m | - |
| CH₃ | ~1.2 - 1.3 | d | ~6-7 |
Note: Actual chemical shifts can vary based on solvent and concentration. Assignments should be confirmed with 2D NMR experiments like COSY and HSQC.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap provides an accurate mass measurement, which further confirms the elemental composition.[10]
Expected MS Data (ESI+):
| Parameter | Value |
| Molecular Formula (Free Base) | C₆H₁₃NO |
| Exact Mass (Free Base) | 115.0997 |
| Observed Ion [M+H]⁺ | ~116.1070 |
Expertise & Causality: Electrospray Ionization (ESI) in positive mode is chosen because the piperidine nitrogen is basic and readily protonated, leading to a strong signal for the [M+H]⁺ ion. This makes the technique highly sensitive for this class of compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive technique for confirming the stereochemical purity of the sample.[11] It separates the desired (3S,6R) enantiomer from its mirror image, (3R,6S), and any other potential diastereomers.
Expertise & Causality: The separation mechanism relies on a chiral stationary phase (CSP), often based on polysaccharide derivatives.[12] The enantiomers form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to differential retention times, allowing for their separation and quantification.[3] The choice of mobile phase (normal vs. reversed-phase) and modifiers is critical for achieving optimal resolution.[13]
Illustrative Chiral HPLC Protocol:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak series).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a basic additive like 0.1% diethylamine (DEA). The additive is crucial for obtaining good peak shape for basic compounds like piperidines.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Validation: The method must be validated by injecting a racemic or diastereomeric mixture to confirm that all stereoisomers are resolved from the main peak. The enantiomeric excess (e.e.) is calculated from the peak areas.
Conclusion and Applications in Drug Development
(3S,6R)-6-methylpiperidin-3-ol hydrochloride is a valuable chiral building block. Its defined stereochemistry is crucial for its application in the synthesis of complex pharmaceutical targets. The introduction of the methyl group can influence lipophilicity and metabolic stability, while the hydroxyl group provides a handle for further functionalization.[14] The specific (3S,6R) configuration ensures a precise 3D orientation of these functional groups, which is essential for achieving high-affinity and selective binding to biological targets.[1][15]
The protocols and analytical strategies detailed in this guide provide a robust framework for the synthesis, purification, and quality control of this important intermediate. Adherence to these principles of stereochemical control and rigorous analytical validation is paramount for any research or development program utilizing this compound, ensuring the integrity and reproducibility of downstream applications.
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